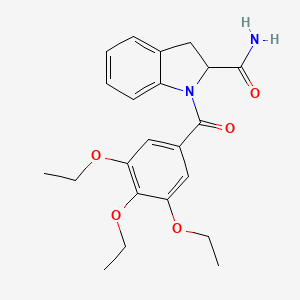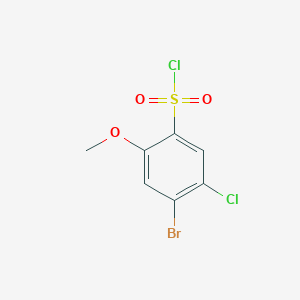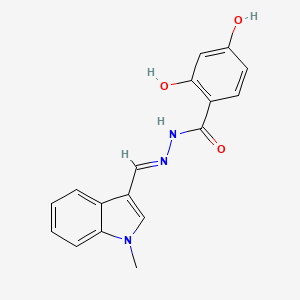
2-(Cyclopropyl)-5-(hydroxymethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Palladium-Catalyzed Reactions
5-Cyclopropyl-2-thiophenemethanol is involved in palladium-catalyzed selective diarylation. This process involves the cleavage of C-H and C-C bonds to yield 2,3-diarylthiophenes (Nakano, Satoh, & Miura, 2006). Additionally, palladium-catalyzed direct arylation of thiophenes bearing a cyclopropyl ketone group has been successfully achieved, preserving the cyclopropyl ketone substituent (Beladhria et al., 2013).
Ruthenium-Allenylidene Complexes
Ruthenium-allenylidene complexes tethering a cyclopropyl group, including those with a thiophene moiety, have been synthesized. These complexes undergo various reactions, including thermal treatment and palladium-catalyzed reactions, leading to ring expansion and formation of vinylidene complexes (Chen et al., 2011).
Biological Activities
Substituted thiophenes, such as those with 5-cyclopropyl-2-thiophenemethanol structure, have shown a wide range of biological activities including antibacterial, antifungal, and antiviral properties. They are also utilized in material science, notably in thin-film transistors and organic light-emitting transistors (OLET) (Nagaraju et al., 2018).
Oxygen Acidity in Radical Cations
Studies on the oxygen acidity of ring methoxylated 1,1-diarylalkanol radical cations with alpha-cyclopropyl groups have been conducted. This includes understanding the competition between O-neophyl shift and C-cyclopropyl beta-scission in the intermediate 1,1-diarylalkoxyl radicals (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).
Synthesis of Carba-Sugar Enones
A mercury(II)-mediated method for synthesizing carba-sugar enones (gabosines) involves the use of cyclopropyl derivatives, including those related to 5-cyclopropyl-2-thiophenemethanol. This method leads to the creation of new structures useful in various chemical applications (Corsaro et al., 2006).
Electroreductive Retro-Cyclopropanation
Electroreductive retro-cyclopropanation reactions of nitrophenyl-methanofullerene derivatives demonstrate the versatility of cyclopropyl structures in complex chemical reactions. This type of reaction can lead to the formation of [60]fullerene and bis-adducts from mono-adducts (Herranz et al., 2002).
Synthesis of Tetrasubstituted Thiophenes
The synthesis of tetrasubstituted thiophenes via [3+3] annulation of donor-acceptor cyclopropanes with mercaptoacetaldehyde has been developed. This represents an innovative method for creating complex thiophene structures in a few steps (Sathishkannan & Srinivasan, 2014).
Antimicrobial and Antioxidant Studies
Cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene derivatives have been synthesized and demonstrated significant antimicrobial and antioxidant activities. This highlights the potential therapeutic applications of compounds related to 5-cyclopropyl-2-thiophenemethanol (Raghavendra et al., 2016).
Properties
IUPAC Name |
(5-cyclopropylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6,9H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIMPZKRADSUIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(S2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2354449.png)
![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)

![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)

![1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE](/img/structure/B2354458.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354459.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354460.png)


![6-Methyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354463.png)
![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)
